molecular formula C16H13F2N5O2 B2788135 N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-phenoxyacetamide CAS No. 1005306-47-7

N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-phenoxyacetamide

Cat. No.: B2788135
CAS No.: 1005306-47-7
M. Wt: 345.31
InChI Key: OBZQFZDRUWCWLT-UHFFFAOYSA-N
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Description

N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-phenoxyacetamide is a synthetic organic compound characterized by the presence of a tetrazole ring, a difluorophenyl group, and a phenoxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-phenoxyacetamide typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 3,4-difluoroaniline with sodium azide and triethyl orthoformate under acidic conditions.

    Attachment of the Phenoxyacetamide Moiety: The phenoxyacetamide group can be introduced by reacting the tetrazole intermediate with phenoxyacetyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-phenoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxyacetamides.

Scientific Research Applications

N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-phenoxyacetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structural features make it suitable for use in the design of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study biological pathways and molecular interactions.

Mechanism of Action

The mechanism of action of N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-phenoxyacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring and difluorophenyl group are likely to play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-difluorophenyl)-2-phenoxyacetamide
  • N-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-acetamide

Uniqueness

N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-phenoxyacetamide is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of both the tetrazole ring and the phenoxyacetamide moiety allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F2N5O2/c17-13-7-6-11(8-14(13)18)23-15(20-21-22-23)9-19-16(24)10-25-12-4-2-1-3-5-12/h1-8H,9-10H2,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBZQFZDRUWCWLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NCC2=NN=NN2C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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